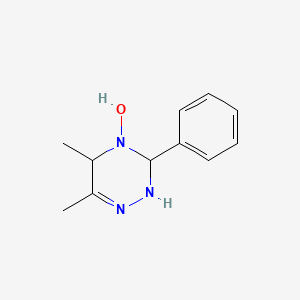![molecular formula C13H12BrNO3S B14211073 Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate CAS No. 823219-95-0](/img/structure/B14211073.png)
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a bromophenyl group, and an ethyl ester functional group
準備方法
The synthesis of Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by its attachment to the oxazole ring through a sulfanyl linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Studies: Researchers have investigated its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
作用機序
The mechanism of action of Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the oxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effects.
類似化合物との比較
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-{[(4-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate: This compound has a bromine atom at the para position of the phenyl ring, which can affect its reactivity and interactions with biological targets.
Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and pharmacokinetic properties.
Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate: The substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
特性
CAS番号 |
823219-95-0 |
|---|---|
分子式 |
C13H12BrNO3S |
分子量 |
342.21 g/mol |
IUPAC名 |
ethyl 5-[(3-bromophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-4-9(14)6-11/h3-7H,2,8H2,1H3 |
InChIキー |
GQYZJBRENGIEMS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


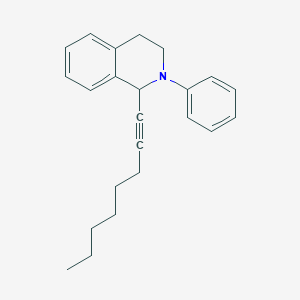

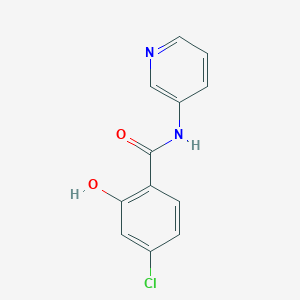
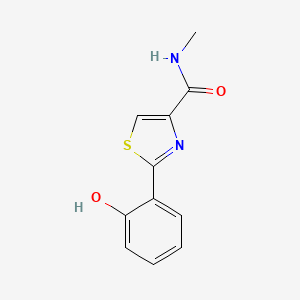
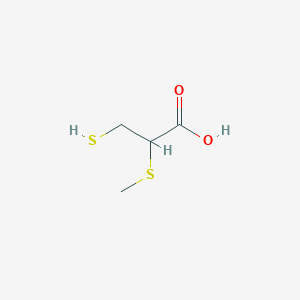

![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
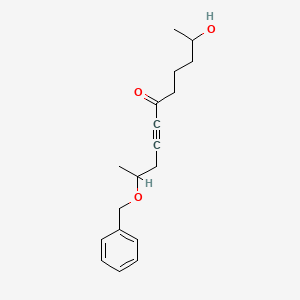
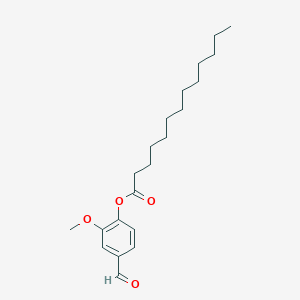
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
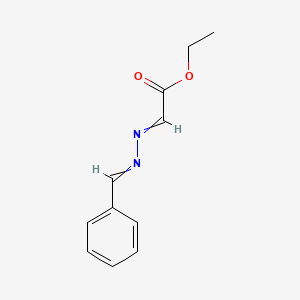

![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
